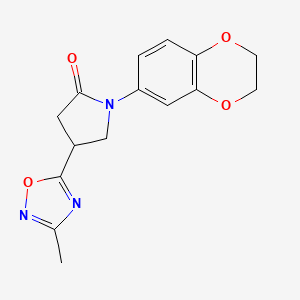

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound featuring a benzodioxin moiety fused to a pyrrolidin-2-one scaffold, with a 3-methyl-1,2,4-oxadiazole substituent. The pyrrolidin-2-one core may influence conformational flexibility and solubility.

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c1-9-16-15(22-17-9)10-6-14(19)18(8-10)11-2-3-12-13(7-11)21-5-4-20-12/h2-3,7,10H,4-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAVQOADYISECY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical formula of the compound is with a molecular weight of 283.26 g/mol. The structure features a benzodioxin moiety and an oxadiazole ring, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Chemical Formula | C12H14N3O3 |

| Molecular Weight | 283.26 g/mol |

| IUPAC Name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |

| PubChem CID | 54594431 |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines. For instance, a study conducted by researchers at the Groningen Research Institute of Pharmacy showed that the compound inhibited cell proliferation in human cancer cells by inducing caspase-dependent apoptosis pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a series of tests against common bacterial strains, including Staphylococcus aureus and Escherichia coli, it demonstrated moderate antibacterial activity. The mechanism appears to involve disruption of bacterial cell membrane integrity .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary research suggests that it may protect neuronal cells from oxidative stress-induced damage. This effect was assessed using models of neurodegeneration where the compound reduced markers of oxidative stress and inflammation .

The biological activities of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one are believed to be mediated through its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The oxadiazole moiety may inhibit certain enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : The compound appears to modulate key signaling pathways associated with apoptosis and inflammation.

- Antioxidant Activity : The benzodioxin structure contributes to its ability to scavenge free radicals.

Case Study 1: Anticancer Efficacy

A recent study published in the Journal of Medicinal Chemistry explored the efficacy of this compound against breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM .

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial activity, the compound was tested against a panel of pathogens. It showed an MIC (Minimum Inhibitory Concentration) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds related to 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. For instance, derivatives have shown significant inhibitory activity against enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in the context of neurodegenerative diseases like Alzheimer's disease (AD) and have been targets for drug development aimed at enhancing cognitive function .

Antimicrobial Properties

Compounds containing the benzodioxin framework have been investigated for their antimicrobial activities. Research indicates that certain derivatives exhibit moderate to significant antibacterial and antifungal properties. The lipophilicity of these compounds appears to correlate with their antimicrobial efficacy, suggesting that modifications in their chemical structure can enhance their therapeutic potential .

Diabetes Management

The potential application of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one in managing Type 2 diabetes mellitus (T2DM) has been explored. Compounds derived from similar structures have been screened for their ability to inhibit alpha-glucosidase enzymes, which play a role in carbohydrate metabolism. Inhibiting these enzymes can help in controlling blood sugar levels post-meal .

Cancer Research

The compound's structural characteristics may also lend themselves to applications in cancer research. Certain derivatives have shown promise in inhibiting tumor growth by targeting specific cellular pathways involved in cancer progression. This aspect is still under investigation but represents a significant area for future research .

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Physicochemical Properties

*Note: Exact molecular data for the target compound is unavailable in the provided evidence.

- 4-Methoxyphenyl () introduces polarity, enhancing solubility but possibly reducing blood-brain barrier penetration. 4-(Dimethylamino)phenyl () adds basicity, which may influence ionization state and protein-binding interactions.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high purity and yield?

The synthesis involves multi-step reactions, including cyclization and coupling steps. Critical parameters include:

- Reaction temperature : Pyrolidinone ring formation typically requires reflux conditions (e.g., ethanol at 78°C) to drive cyclization .

- Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance oxadiazole-pyrrolidinone linkage efficiency .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol or THF is used for precipitation .

- Purification : Column chromatography (silica gel, eluent gradient of hexane/ethyl acetate) or recrystallization (DMF-EtOH mixtures) is essential for isolating high-purity products .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the presence of the benzodioxin (δ 4.2–4.4 ppm for -OCH₂O-) and oxadiazole (δ 8.1–8.3 ppm for aromatic protons) moieties .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₅N₂O₄: 347.1028) .

- FT-IR : Bands at 1650–1700 cm⁻¹ confirm the pyrrolidin-2-one carbonyl group .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, DFT) predict the biological activity of this compound?

- Target identification : Use docking software (AutoDock Vina) to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors (GPCRs) via the oxadiazole’s electron-deficient ring .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity, focusing on the oxadiazole’s electrophilic sites .

- ADMET profiling : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration based on logP (predicted ~2.5) and topological polar surface area (~90 Ų) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Dose-response validation : Reproduce assays (e.g., IC₅₀ measurements in enzyme inhibition) under standardized conditions (pH 7.4, 37°C) to rule out pH/temperature artifacts .

- Metabolite screening : Use LC-MS/MS to identify degradation products (e.g., hydrolysis of the oxadiazole ring in acidic conditions) that may alter activity .

- Cell-line specificity : Compare results across multiple models (e.g., HEK293 vs. HepG2) to assess target selectivity .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

- Chiral resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to isolate enantiomers and test their activity separately .

- Circular dichroism : Confirm absolute configuration (e.g., R/S at the pyrrolidinone C4 position) and correlate with receptor binding affinity .

Methodological Challenges

Q. What experimental designs mitigate byproduct formation during oxadiazole ring synthesis?

- Cyclization control : Optimize stoichiometry of amidoxime precursors and coupling agents (EDC/HOBt) to minimize unreacted intermediates .

- Microwave-assisted synthesis : Reduce reaction time (10–15 min vs. 2–4 hrs) to suppress side reactions like over-oxidation .

Q. How should researchers handle stability issues during long-term storage?

- Lyophilization : Store as a lyophilized powder under inert gas (argon) at -20°C to prevent hydrolysis of the oxadiazole ring .

- Light sensitivity : Use amber vials to avoid photodegradation of the benzodioxin moiety .

Safety and Compliance

Q. What safety protocols are critical when handling intermediates with reactive functional groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.